Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate
CAS No.:
Cat. No.: VC17480330
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClN2O2 |
|---|---|
| Molecular Weight | 214.65 g/mol |
| IUPAC Name | methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate |
| Standard InChI | InChI=1S/C9H11ClN2O2/c1-14-9(13)5-7(11)8-4-6(10)2-3-12-8/h2-4,7H,5,11H2,1H3 |
| Standard InChI Key | APDZVDMWTWXOSV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC(C1=NC=CC(=C1)Cl)N |
Introduction
Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate is a chemical compound belonging to the class of amino acid derivatives, featuring a pyridine ring substituted with a chlorine atom and an amino group. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate due to its versatility in various chemical reactions.
Synthesis and Production
The synthesis of methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate involves several steps, starting with materials like chloropyridines and amino acids. Industrial production utilizes large-scale reactors and automated processes to ensure consistent quality and yield. Techniques such as continuous flow reactors and advanced purification methods enhance production efficiency.
Chemical Reactions and Applications
This compound participates in various chemical reactions, including nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the ester group. These reactions are significant for synthesizing derivatives with varied biological properties, making it valuable in medicinal chemistry.
Mechanism of Action and Biological Activity
The mechanism of action involves interaction with specific molecular targets and pathways, potentially binding to enzymes or receptors and modulating their activity. Research focuses on its potential as a pharmaceutical agent, particularly concerning its binding affinity with various biological targets.
Stability and Reactivity
Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate exhibits stability under standard laboratory conditions but may undergo hydrolysis in aqueous environments due to the ester functional group.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical Properties |
|---|---|---|---|
| Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate | Not specified | 218.64 | White crystalline solid |
| Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate | C10H11ClFNO2 | 231.65 | Predicted boiling point: 320.5±42.0 °C |
| Methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride | C9H12Cl2N2O2 | 251.11 | No melting or boiling point data available |
This table highlights the differences in molecular formula, weight, and physical properties among related compounds, emphasizing the unique characteristics of methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume